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CAS No.: 82020-60-8

Cat. No.: B13612557

Get Quote

Introduction & Mechanistic Overview
2-Hydroxy-5-methoxybenzenesulfonamide is a highly functionalized aromatic compound

frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development.

The molecule possesses three distinct functional groups attached to a benzene ring: a methoxy

group (-OCH₃), a phenol group (-OH), and a primary sulfonamide group (-SO₂NH₂).

From a solvent extraction perspective, the compound's partitioning behavior is entirely dictated

by its acid-base chemistry. The primary sulfonamide group is weakly acidic, with a typical pKa

of approximately 10.1 [1]. Concurrently, the phenol group is rendered more acidic than a

standard phenol due to the electron-withdrawing nature of the ortho-sulfonamide group,

resulting in a calculated pKa of roughly 6.8 to 7.5 [2].

Because of these dual acidic sites, pH control is the master variable in its extraction. By

manipulating the pH of the aqueous matrix, the compound can be selectively toggled between

a lipophilic neutral state and a highly water-soluble anionic state. This causality forms the basis
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of the Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocols detailed

below.

Physicochemical Properties & Extraction Logic
To design a self-validating extraction system, one must understand the speciation of the target

compound across the pH gradient.

pH < 4.0: Both the phenol and sulfonamide groups are fully protonated. The molecule is

electrically neutral and exhibits maximum lipophilicity, partitioning efficiently into moderately

polar organic solvents like Ethyl Acetate (EtOAc) [3].

pH 8.5 - 9.0: The phenol group is deprotonated (phenolate anion), while the sulfonamide

remains mostly protonated. The molecule is anionic and highly water-soluble.

pH > 11.5: Both groups are deprotonated (dianion). The molecule is exclusively partitioned

into the aqueous phase.

Table 1: Physicochemical Properties & Speciation Summary

Property / Condition Value / State Implication for Extraction

Molecular Weight 203.22 g/mol
Standard small molecule

handling.

pKa₁ (Phenol) ~6.8 - 7.5
Deprotonates in mild base (pH

8-9).

pKa₂ (Sulfonamide) ~10.1
Deprotonates in strong base

(pH > 11).

Speciation at pH 3 Neutral
Extractable into EtOAc or

DCM.

Speciation at pH 9 Mono-anionic
Retained in aqueous phase;

repels neutral organics.

Materials and Reagents
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Organic Solvents: Ethyl Acetate (EtOAc) (HPLC Grade). Note: EtOAc is preferred over non-

polar solvents like hexane due to its ability to act as a hydrogen bond acceptor, which is

necessary to solvate the sulfonamide and phenol groups.

Aqueous Reagents: 1.0 M Hydrochloric Acid (HCl), 1.0 M Sodium Hydroxide (NaOH), 0.5 M

Sodium Bicarbonate (NaHCO₃) buffer (pH 9).

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Consumables: Mixed-Mode Anion Exchange (MAX) SPE cartridges (e.g., 60 mg/3 mL).

Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction (LLE) &
Purification
This protocol utilizes a "forward-and-back" extraction strategy to isolate 2-Hydroxy-5-
methoxybenzenesulfonamide from complex aqueous matrices containing both polar and

neutral impurities.

Step 1: Initial Acidification (Forward Extraction)

Transfer the aqueous sample containing the target compound to a separatory funnel.

Add 1.0 M HCl dropwise until the aqueous phase reaches pH 3.0. Causality: This ensures

the phenol group is fully protonated, rendering the molecule neutral and lipophilic.

Validation Check: Verify the pH using narrow-range pH indicator strips. A pH > 5 will result in

significant product loss to the aqueous phase.

Step 2: Organic Partitioning

Add a volume of EtOAc equal to 1/2 the volume of the aqueous phase.

Cap and invert the funnel gently for 2 minutes, venting frequently to release pressure.

Allow the layers to separate. EtOAc (density ~0.90 g/cm³) will form the top layer.
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Collect the top organic layer. Repeat the extraction twice more with fresh EtOAc and

combine the organic layers. Causality: Multiple extractions increase total recovery based on

the partition coefficient.

Step 3: Alkaline Back-Extraction (Purification)

Transfer the combined EtOAc layers to a clean separatory funnel.

Add an equal volume of 0.5 M NaHCO₃ buffer (pH 9.0).

Shake gently and allow layers to separate.

Collect the bottom aqueous layer. Causality: At pH 9, the target compound deprotonates into

a water-soluble phenolate anion, moving into the aqueous phase. Neutral organic impurities

remain trapped in the EtOAc layer, which is discarded.

Step 4: Final Recovery

Acidify the collected aqueous layer back to pH 3.0 using 1.0 M HCl. The solution may

become cloudy as the neutral compound precipitates.

Extract three times with fresh EtOAc.

Dry the combined EtOAc layers over anhydrous Na₂SO₄ for 15 minutes.

Filter the drying agent and evaporate the solvent under reduced pressure (rotary evaporator)

at 40°C to yield the purified 2-Hydroxy-5-methoxybenzenesulfonamide.

Protocol B: Mixed-Mode Solid-Phase Extraction (SPE)
For trace analysis (e.g., pharmacokinetic studies), Mixed-Mode Anion Exchange (MAX) SPE is

highly effective due to the compound's dual pKa profile.

Conditioning: Pass 3 mL of Methanol (MeOH) followed by 3 mL of LC-MS grade water

through the MAX cartridge.

Loading: Adjust the sample to pH 9.0 using dilute NaOH. Load the sample onto the cartridge

at a flow rate of 1 mL/min. Causality: The target compound is anionic and binds strongly to
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the quaternary amine groups of the MAX sorbent.

Washing: Wash with 3 mL of 5% Ammonium Hydroxide in water, followed by 3 mL of pure

MeOH. Causality: This removes basic/neutral interferences while the target remains ionically

bound.

Elution: Elute the target compound with 3 mL of 2% Formic Acid in MeOH. Causality: The

acid protonates the phenol group, neutralizing the charge and breaking the ionic interaction

with the sorbent, allowing the MeOH to elute the compound.

Data Presentation: Expected Extraction Efficiencies
Table 2: Partitioning Recovery of 2-Hydroxy-5-methoxybenzenesulfonamide

Solvent System Aqueous pH Target Speciation
Expected Recovery
in Organic Phase

Hexane / Water pH 3.0 Neutral < 10% (Too non-polar)

EtOAc / Water pH 3.0 Neutral > 95% (Optimal)

EtOAc / Water pH 7.4 Partial Anion
40 - 60% (Mixed

state)

EtOAc / Water pH 9.0 Mono-anion
< 5% (Remains in

aqueous)

DCM / Water pH 3.0 Neutral
~ 85% (Good, but

EtOAc preferred)

Workflow Visualization
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pH-driven Liquid-Liquid Extraction workflow for 2-Hydroxy-5-methoxybenzenesulfonamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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